Sotrastaurin

Catalog No.
S548501
CAS No.
425637-18-9
M.F
C25H22N6O2
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotrastaurin

CAS Number

425637-18-9

Product Name

Sotrastaurin

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

AEB071; AEB071; AEB 071. Sotrastaurin.

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Description

The exact mass of the compound Sotrastaurin is 438.18042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunosuppression

Sotrastaurin's primary research focus has been on its immunosuppressive properties. It acts as a protein kinase C (PKC) inhibitor. PKC enzymes play a role in the activation and proliferation of T cells, which are critical components of the immune system responsible for transplant rejection. By inhibiting PKC, Sotrastaurin may help suppress the immune response and prevent rejection after organ transplantation [].

Studies in animal models, such as rats, have shown that Sotrastaurin, when co-administered with other immunosuppressive drugs like tacrolimus, can prolong the survival of transplanted organs [].

Sotrastaurin, also known as AEB071, is a synthetic compound classified as a protein kinase C inhibitor. It has a molecular formula of C25H22N6O2C_{25}H_{22}N_{6}O_{2} and an average molecular weight of approximately 438.48 g/mol . This compound selectively inhibits various isoforms of protein kinase C, particularly the alpha, beta, and theta isoforms, which play significant roles in T-cell activation and immune response modulation . Sotrastaurin is primarily investigated for its potential therapeutic applications in various hematological malignancies and autoimmune diseases.

Sotrastaurin acts as a pan-PKC inhibitor, targeting multiple PKC isoforms with varying potencies. It primarily inhibits PKCθ with a Ki of 0.22 nM, but also affects PKCα, βI, δ, ε, and η to varying degrees [, ]. PKCs are involved in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting PKCs, Sotrastaurin disrupts these pathways, leading to its observed effects.

One key mechanism of action involves T cell activation. Sotrastaurin disrupts the NF-κB signaling pathway downstream of PKC, thereby preventing the production of inflammatory cytokines by activated T cells []. This immunosuppressive effect makes it a potential candidate for treating autoimmune diseases and preventing organ transplant rejection [, ].

Studies also suggest that Sotrastaurin may have anti-cancer properties. It can downregulate APOBEC3B, a protein involved in DNA mutagenesis, potentially hindering tumor growth []. Further research is needed to elucidate the specific mechanisms underlying these anti-cancer effects.

Sotrastaurin exerts its pharmacological effects by binding to and inhibiting protein kinase C. This inhibition disrupts the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The compound's mechanism involves direct phosphorylation of specific serine residues on the CARD11 protein, which is crucial for the assembly of signaling complexes that activate NF-κB. This action results in reduced transcription of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma, thereby modulating immune responses .

Sotrastaurin has demonstrated significant biological activity in various studies. It is particularly noted for its ability to inhibit T-cell proliferation in response to allogeneic stimulation, with a reported median inhibitory concentration (IC50) of approximately 90 nM . The compound has been shown to preserve the function of regulatory T-cells while inhibiting effector T-cell responses, indicating a potential for selective immunosuppression . Additionally, sotrastaurin's effects on cytokine production highlight its role in managing conditions characterized by excessive immune activation.

Sotrastaurin is primarily being explored for its applications in treating various malignancies and autoimmune disorders. Clinical trials have investigated its efficacy in conditions such as uveal melanoma, Richter syndrome, prolymphocytic leukemia, and recurrent mantle cell lymphoma . Its ability to modulate immune responses makes it a candidate for therapies aimed at preventing transplant rejection and treating autoimmune diseases by selectively inhibiting T-cell activation.

Studies on sotrastaurin's interactions with other drugs have revealed important insights into its pharmacokinetics and potential side effects. For instance, when combined with other immunosuppressive agents like rituximab, careful monitoring is required due to the risk of enhanced immunosuppression and associated infusion reactions . Furthermore, research indicates that sotrastaurin does not significantly affect the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, suggesting a favorable interaction profile for combination therapies .

Sotrastaurin shares similarities with several other protein kinase C inhibitors but possesses unique characteristics that distinguish it from them. Below is a comparison with some notable compounds:

Compound NameMechanism of ActionUnique Features
RottlerinInhibits protein kinase C thetaPrimarily affects PKC theta; less selective than sotrastaurin
EnzastaurinInhibits protein kinase C betaFocused on cancer treatment; broader PKC inhibition
StaurosporineBroad-spectrum protein kinase inhibitorNon-selective; used mainly in research settings

Sotrastaurin's selectivity for specific isoforms of protein kinase C makes it particularly valuable in therapeutic contexts where modulation of immune responses is critical without broadly suppressing all T-cell functions .

Sotrastaurin, chemically designated as 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione, is a maleimide-based compound with a complex heterocyclic framework. Its molecular formula, C₂₅H₂₂N₆O₂, reflects a core structure comprising three interconnected aromatic systems: a pyrrole-2,5-dione (maleimide) ring substituted at positions 3 and 4 with indole and quinazoline moieties, respectively. The quinazoline group further bears a 2-(4-methylpiperazin-1-yl) substituent at its 2-position.

Key structural features include:

  • Maleimide Core: A planar, electron-deficient pyrrole-2,5-dione ring, critical for binding to ATP-binding pockets of protein kinases.
  • Indole Substituent: A bulky aromatic group at position 3 of the maleimide, enhancing hydrophobic interactions in target enzymes.
  • Quinazoline-Piperazine System: A 4-quinazolinyl group linked to a 4-methylpiperazine moiety, which optimizes solubility and receptor selectivity.

The IUPAC nomenclature emphasizes the maleimide backbone as the parent structure, with substituents numbered according to priority rules. The compound’s SMILES notation, CN1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C45, highlights connectivity between the piperazine, quinazoline, and maleimide groups.

Structural ComponentFunctional RolePosition
Pyrrole-2,5-dione (maleimide)ATP-binding pocket anchoringCore
Indole (3-position)Hydrophobic interactions in kinase pocketsC3 of maleimide
Quinazoline (4-position)Stabilizing hydrogen bonds with kinase residuesC4 of maleimide
4-MethylpiperazineSolubility modulation, receptor selectivityC2 of quinazoline

Crystallographic Characterization and 3D Conformational Analysis

The X-ray crystal structure of sotrastaurin bound to protein kinase C alpha (PKCα) (PDB: 3IW4; resolution: 2.80 Å) provides critical insights into its binding mode. The maleimide ring adopts a planar conformation, fitting snugly into the ATP-binding pocket of PKCα. Key interactions include:

  • Hydrogen Bonds:
    • The maleimide carbonyl oxygen (C=O) forms a hydrogen bond with the backbone amide of Val213 (distance: ~2.8 Å).
    • The indole NH group engages in a hydrogen bond with Gly193 (distance: ~3.1 Å).
  • Hydrophobic Interactions:
    • The quinazoline ring stacks against the aromatic side chain of Phe387.
    • The 4-methylpiperazine group interacts with the aliphatic side chain of Leu190.

The 3D conformation reveals a L-shaped arrangement of the indole and quinazoline substituents, which positions the maleimide core for optimal kinase inhibition. This spatial organization is critical for selectivity, as deviations in substituent orientation reduce binding affinity.

Synthetic Pathways and Key Intermediate Compounds

Sotrastaurin is synthesized via a modular route involving multiple cross-coupling and functional group transformations. A simplified pathway is outlined below:

  • Core Maleimide Preparation:

    • Step 1: React 3-(1H-indol-3-yl)maleimide with 4-chloroquinazoline derivatives under Pd-catalyzed coupling conditions to form the indole-quinazoline intermediate.
    • Step 2: Substitute the 4-chloro group of the quinazoline with 4-methylpiperazine using Buchwald-Hartwig amination.
  • Critical Intermediates:

    • Aryl Iodide Intermediate: Generated via electrophilic substitution of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide, serving as a precursor for cross-coupling reactions.
    • Nitro-to-Amino Reduction: Catalytic hydrogenation of nitro groups to amines enables subsequent sulfonamide or acyl chloride reactions.
Reaction StepReagents/ConditionsKey Intermediate
Pd-Catalyzed Cross-CouplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C3-(1H-indol-3-yl)-4-chloroquinazoline
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C2-(4-Methylpiperazin-1-yl)quinazoline
Nitro-to-Amino ReductionH₂, Pd/C, EtOH, RTAminopyrrole-quinazoline derivative

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have defined the structural determinants of sotrastaurin’s potency and selectivity:

  • Maleimide Core:

    • Critical for ATP-Binding: Replacing the maleimide with non-planar analogs (e.g., succinimide) abolishes kinase inhibition.
    • Electron-Withdrawing Groups: Electron-withdrawing substituents (e.g., nitro) at the maleimide 4-position enhance binding affinity but reduce selectivity.
  • Indole Substituent:

    • Hydrophobic Interactions: The indole group at the maleimide 3-position is essential; smaller aromatic groups (e.g., phenyl) reduce potency by 10-fold.
    • Steric Effects: Bulky substituents (e.g., tert-butyl) at the indole 5-position diminish solubility without improving activity.
  • Quinazoline-Piperazine System:

    • 4-Methylpiperazine: The 4-methyl group optimizes lipophilicity and PKC isoform selectivity. Removal reduces Ki for PKCθ from 0.22 nM to >10 nM.
    • Quinazoline Nitrogen: The quinazoline 4-position nitrogen is critical for hydrogen bonding with kinase residues; methylation abolishes activity.
ModificationEffect on PKCθ Ki (nM)Selectivity Impact
4-Methylpiperazine → Piperazine0.22 → >10Loss of PKCθ selectivity
Indole → Phenyl0.22 → 2.3Reduced hydrophobic interaction
Maleimide → Succinimide>100 → >100 (no activity)ATP-binding pocket misfit

Absorption, Distribution, and Protein Binding Dynamics

Sotrastaurin demonstrates consistent oral bioavailability across diverse patient populations following oral administration [1] [2]. The compound reaches peak blood concentrations within 0.5 to 3 hours after oral dosing, with a median time to maximum concentration of 2 to 2.5 hours in healthy subjects [3] [4]. Following single-dose administration of 100 milligrams in healthy subjects, peak concentrations average 285 ± 128 nanograms per milliliter [5]. At steady-state dosing of 200 milligrams twice daily in renal transplant recipients, peak concentrations reach approximately 1.8 micrograms per milliliter [6].

The area under the concentration-time curve demonstrates dose-proportional increases up to 750 milligrams, with a single 100-milligram dose producing an area under the curve of 1666 ± 808 nanogram-hours per milliliter in healthy subjects [5]. At therapeutic dosing regimens of 200 milligrams twice daily, steady-state area under the curve values reach 12.9 microgram-hours per milliliter [6]. Intersubject variability in exposure is moderate, with a coefficient of variation of 27% for area under the curve measurements, and this variability is not significantly influenced by age, weight, sex, or creatinine clearance within the studied ranges [7].

Sotrastaurin exhibits extensive protein binding exceeding 98%, with alpha-1-acid glycoprotein serving as the primary binding protein [1] [2]. This acute-phase protein demonstrates significant clinical variability, particularly in post-transplantation patients where concentrations can be substantially elevated [1]. In healthy subjects, alpha-1-acid glycoprotein levels average 0.87 ± 0.16 grams per liter, resulting in a free drug fraction of 1.4 ± 0.4% [1]. However, in liver transplant recipients, alpha-1-acid glycoprotein concentrations increase to 1.07 ± 0.28 grams per liter between days 1-3 post-transplantation and further rise to 1.25 ± 0.37 grams per liter by days 5-8 [1].

This elevation in binding protein concentration directly impacts drug disposition, as demonstrated by the significant negative correlation between alpha-1-acid glycoprotein levels and free sotrastaurin fraction in whole blood [1]. Liver transplant patients exhibit approximately 60% lower free drug exposure compared to healthy subjects, with free area under the curve values of 0.27 ± 0.13 nanogram-hours per milliliter versus 0.62 ± 0.15 nanogram-hours per milliliter, respectively [1]. This relationship underscores the importance of considering disease state-related changes in protein binding when evaluating sotrastaurin pharmacokinetics in clinical populations.

Metabolic Pathways: CYP3A4-Mediated Biotransformation

Sotrastaurin undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 enzyme system [3] [5] [8]. In vitro studies using human liver microsomes and recombinant cytochrome P450 isozymes have definitively established CYP3A4 as the predominant metabolic pathway [5]. This extensive metabolism results in minimal excretion of unchanged drug, with renal elimination of parent compound accounting for less than 2% of the administered dose [3] [9].

The biotransformation process generates multiple metabolites, with N-desmethyl-sotrastaurin representing the sole pharmacologically active metabolite [3] [5]. This desmethylated derivative demonstrates similar potency to the parent compound in mixed lymphocyte reaction assays, indicating retention of protein kinase C inhibitory activity [5]. However, despite its pharmacological activity, N-desmethyl-sotrastaurin exposure remains consistently low, representing less than 5% of parent compound exposure under normal physiological conditions [3] [4].

The critical role of CYP3A4 in sotrastaurin metabolism becomes evident when examining the effects of strong enzyme inhibition. Co-administration with ketoconazole, a potent CYP3A4 inhibitor, produces a 4.6-fold increase in sotrastaurin area under the curve, with concentrations rising from 1666 ± 808 to 7378 ± 3011 nanogram-hours per milliliter [5]. Concurrently, the active metabolite N-desmethyl-sotrastaurin experiences a 6.8-fold increase in exposure [5]. The elimination half-life is also significantly prolonged from 5.9 ± 1.7 hours to 10.6 ± 2.5 hours in the presence of ketoconazole [5].

The metabolic ratio, calculated as the metabolite to parent area under the curve ratio corrected for molecular weight, increases only modestly by 35% during CYP3A4 inhibition [5]. This finding suggests that while both parent compound and metabolite accumulate during enzyme inhibition, the overall proportion of systemic exposure between parent and N-desmethyl metabolite remains relatively unchanged. The delayed appearance of metabolite in blood during CYP3A4 inhibition may reflect acute effects on metabolite formation, followed by subsequent accumulation due to reduced biliary clearance or inhibition of further metabolite biotransformation steps [5].

Elimination Half-Life and Excretion Patterns

Sotrastaurin demonstrates a relatively short elimination half-life averaging 6 hours under normal physiological conditions [3] [6] [4]. More precise measurements in controlled studies reveal a half-life of 5.9 ± 1.7 hours following single-dose administration in healthy subjects [5]. This short half-life necessitates multiple daily dosing to maintain therapeutic concentrations, with twice-daily regimens being standard in clinical trials [3] [7].

The elimination half-life is significantly influenced by CYP3A4 inhibition, nearly doubling to 10.6 ± 2.5 hours when co-administered with ketoconazole [5]. This prolongation reflects the reduced metabolic clearance when the primary elimination pathway is compromised, highlighting the dominant role of hepatic metabolism in sotrastaurin disposition.

Excretion patterns reveal minimal elimination of unchanged drug through conventional routes. Renal excretion accounts for less than 2% of the administered dose, indicating negligible contribution of kidney function to overall drug clearance [3]. Biliary excretion is similarly limited, with only 1% of the dose recovered in drained bile from liver transplant patients [1] [9]. This minimal biliary elimination is consistent with extensive hepatic metabolism, leaving little unchanged drug available for excretion.

The predominance of metabolic elimination over excretory pathways is further supported by the observation that sotrastaurin clearance is not significantly affected by renal impairment within the studied ranges [7]. Age, weight, and sex also demonstrate minimal impact on clearance parameters, suggesting that hepatic metabolic capacity rather than physiological variables primarily determines elimination rate [7].

Steady-state pharmacokinetics studies demonstrate that predose concentrations average approximately 600 nanograms per milliliter at 200-milligram twice-daily dosing and 900 nanograms per milliliter at 300-milligram twice-daily dosing [3] [10]. These steady-state levels are achieved through multiple dosing, with the short elimination half-life requiring consistent administration to maintain therapeutic concentrations.

Drug-Drug Interaction Profiles with Calcineurin Inhibitors

Sotrastaurin exhibits clinically significant pharmacokinetic interactions with calcineurin inhibitors commonly used in transplantation medicine. The interaction profile varies substantially depending on the specific calcineurin inhibitor and demonstrates bidirectional effects on drug exposure.

Tacrolimus Interactions

The interaction between sotrastaurin and tacrolimus represents a particularly important clinical consideration. While tacrolimus administration does not alter sotrastaurin pharmacokinetics, sotrastaurin produces a significant 2.0-fold increase in tacrolimus area under the curve with a 90% confidence interval of 1.8 to 2.1 [11]. This interaction necessitates careful monitoring of tacrolimus concentrations and potential dose reductions of up to 47% when combined with sotrastaurin [7] [11].

The mechanism underlying this interaction involves sotrastaurin's inhibition of tacrolimus metabolism, likely through CYP3A4 enzyme competition or inhibition [11]. Despite this pharmacokinetic interaction, biomarker studies demonstrate complementary immunosuppressive effects, with lymphocyte proliferation induced via calcium-dependent pathways being decreased by 82% ± 9% with sotrastaurin alone, 76% ± 11% with tacrolimus alone, and 96% ± 2% for the combination [11].

Cyclosporine Interactions

Cyclosporine demonstrates dose-dependent effects on sotrastaurin pharmacokinetics without reciprocal effects on cyclosporine exposure [12]. Low-dose cyclosporine (100 milligrams) increases sotrastaurin area under the curve by 1.2-fold with a 90% confidence interval of 1.1 to 1.4, while high-dose cyclosporine (400 milligrams) produces a more substantial 1.8-fold increase with a confidence interval of 1.6 to 2.1 [12].

The mechanism involves cyclosporine's inhibition of CYP3A4, the primary metabolic pathway for sotrastaurin [12]. Importantly, sotrastaurin does not alter cyclosporine pharmacokinetics, indicating a unidirectional interaction [12]. The combination demonstrates enhanced immunosuppressive activity, with high-dose cyclosporine significantly increasing the inhibition of cytokine production by 31%, interleukin-2 messenger RNA levels by 13%, and thymidine uptake by 37% compared to sotrastaurin alone [12].

Everolimus Interactions

The interaction between sotrastaurin and everolimus involves mutual effects on drug exposure through shared CYP3A4 metabolism. Sotrastaurin increases everolimus area under the curve by 1.2-fold [3] [4]. This interaction pattern reflects competitive inhibition at the CYP3A4 enzyme level, where both compounds serve as substrates for the same metabolic pathway.

CYP3A4 Inhibitor Interactions

Strong CYP3A4 inhibitors produce the most pronounced interactions with sotrastaurin. Ketoconazole, serving as a prototypical strong inhibitor, increases sotrastaurin area under the curve by 4.6-fold with a 90% confidence interval of 4.1 to 5.2 [5] [13]. This magnitude of interaction necessitates significant dose reductions or avoidance of the combination entirely [13].

The clinical management of these interactions requires careful consideration of the magnitude of effect and therapeutic monitoring capabilities. For strong CYP3A4 inhibitors like ketoconazole, compensatory dose reductions are warranted to prevent excessive sotrastaurin exposure [13]. For calcineurin inhibitor combinations, dose adjustments of the co-administered drug may be necessary, with tacrolimus requiring particular attention due to the substantial increase in its exposure [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.18042397 g/mol

Monoisotopic Mass

438.18042397 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7I279E1NZ8

Pharmacology

Sotrastaurin is an orally available pan-protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively. Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB). Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and down regulation of NF-kB target genes. This may eventually lead to an induction of G1 cell cycle arrest and tumor cell apoptosis in susceptible tumor cells. This agent may act synergistically with other chemotherapeutic agents. PKC, a family of serine/threonine protein kinases overexpressed in certain types of cancer cells, is involved in cell differentiation, mitogenesis, inflammation, and the activation and survival of lymphocytes.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
PRKCE [HSA:5581] [KO:K18050]

Other CAS

425637-18-9

Wikipedia

Sotrastaurin

Dates

Last modified: 08-15-2023
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2: Yamashita K, Todo S. Sotrastaurin, a new selective protein kinase C inhibitor, on the way. Transplantation. 2012 Jan 27;93(2):146-7. PubMed PMID: 22129763.
3: Merani S, McCall M, Pawlick RL, Edgar RL, Davis J, Toso C, Emamaullee JA, Kin T, Shapiro AM. AEB071 (sotrastaurin) does not exhibit toxic effects on human islets in vitro, nor after transplantation into immunodeficient mice. Islets. 2011 Nov-Dec;3(6):338-43. Epub 2011 Nov 1. PubMed PMID: 21934354.
4: von Hahn T, Schulze A, Chicano Wust I, Heidrich B, Becker T, Steinmann E, Helfritz FA, Rohrmann K, Urban S, Manns MP, Pietschmann T, Ciesek S. The novel immunosuppressive protein kinase C inhibitor sotrastaurin has no pro-viral effects on the replication cycle of hepatitis B or C virus. PLoS One. 2011;6(9):e24142. Epub 2011 Sep 1. PubMed PMID: 21909416; PubMed Central PMCID: PMC3164709.
5: Kamo N, Shen XD, Ke B, Busuttil RW, Kupiec-Weglinski JW. Sotrastaurin, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation. Am J Transplant. 2011 Nov;11(11):2499-507. doi: 10.1111/j.1600-6143.2011.03700.x. Epub 2011 Aug 30. PubMed PMID: 21883905.
6: Fang YH, Joo DJ, Lim BJ, Huh KH, Kim MS, Suh H, Kim YS. The effects of AEB071 (sotrastaurin) with tacrolimus on rat heterotopic cardiac allograft rejection and survival. J Surg Res. 2011 Nov;171(1):e133-7. Epub 2011 Jul 21. PubMed PMID: 21816421.
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15: Kovarik JM, Steiger JU, Grinyo JM, Rostaing L, Arns W, Dantal J, Proot P, Budde K; Sotrastaurin Renal Transplant Study Group. Pharmacokinetics of sotrastaurin combined with tacrolimus or mycophenolic acid in de novo kidney transplant recipients. Transplantation. 2011 Feb 15;91(3):317-22. PubMed PMID: 21157403.
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